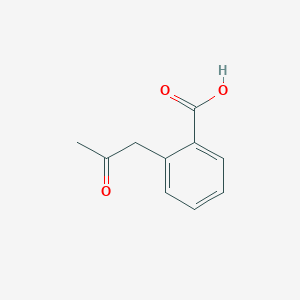

2-(2-oxopropyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVWJCTZXNVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454211 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2852-91-7 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-oxopropyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-oxopropyl)benzoic acid (also known as (2-carboxyphenyl)acetone), a valuable keto acid intermediate in organic synthesis. The document elucidates a principal synthetic pathway starting from homophthalic acid, detailing the rationale behind procedural steps and reaction mechanisms. Furthermore, it establishes a robust framework for the analytical characterization of the title compound, leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to equip researchers with the foundational knowledge and practical insights required to confidently synthesize and validate this compound in a laboratory setting.

Introduction and Strategic Importance

This compound, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , is a bifunctional organic molecule containing both a carboxylic acid and a ketone.[1] This structural arrangement makes it a versatile building block, particularly as a precursor to various heterocyclic systems. Its synthesis is often linked to the chemistry of homophthalic acid and its corresponding anhydride, which are key intermediates in the production of compounds like isocoumarins, known for their potential in fields such as angiogenesis inhibition and cancer therapy.[2][3] A thorough understanding of its synthesis and unambiguous characterization is therefore critical for its effective application in medicinal chemistry and materials science.

Synthesis of this compound

The most logical and well-documented approach to synthesizing this compound involves a two-step process starting from homophthalic acid. The strategy hinges on first converting homophthalic acid to its more reactive cyclic anhydride, followed by a nucleophilic addition reaction to introduce the acetonyl group.

Step 1: Dehydration of Homophthalic Acid to Homophthalic Anhydride

The initial step involves the formation of homophthalic anhydride from homophthalic acid. This is a classic dehydration reaction, efficiently achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride. The use of acetic anhydride is a standard and effective method for this transformation.[4]

Causality: The mechanism involves the formation of a mixed anhydride intermediate upon reaction of a carboxylic acid group with acetic anhydride. This intermediate is highly electrophilic, facilitating an intramolecular nucleophilic attack by the second carboxylic acid group, which, after elimination of acetic acid, yields the stable five-membered cyclic anhydride. This pre-activation is crucial as direct thermal dehydration would require significantly harsher conditions.

Caption: Workflow for the synthesis of Homophthalic Anhydride.

Experimental Protocol: Synthesis of Homophthalic Anhydride [4]

-

Combine dry homophthalic acid (1.0 eq) and acetic anhydride (1.0 eq) in a round-bottomed flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to approximately 10°C to induce crystallization.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the collected solid with a small portion of glacial acetic acid, followed by pressing to remove as much solvent as possible.

-

Dry the product, preferably on a porous plate, as oven drying can cause sublimation.[4] The resulting white crystalline solid is homophthalic anhydride.

Step 2: Synthesis of this compound

While direct literature for a one-pot reaction of homophthalic anhydride to this compound is sparse, the synthesis can be logically achieved via a Grignard-type reaction followed by hydrolysis. The reaction of homophthalic anhydride with a methylmagnesium halide (Grignard reagent) would lead to the opening of the anhydride ring and, after workup, formation of the target keto acid.

Causality: The highly nucleophilic carbon of the methyl Grignard reagent will attack one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form a carboxylate and a ketone. A subsequent acidic workup is essential for two reasons: first, to neutralize the magnesium salts and any excess Grignard reagent, and second, to protonate the carboxylate, yielding the final carboxylic acid product.

Sources

physicochemical properties of 2-acetonylbenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetonylbenzoic Acid

Introduction

2-Acetonylbenzoic acid (also known as Acetophenone-2-carboxylic acid) is an organic compound with significant utility as an intermediate in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone group, makes it a versatile building block in organic chemistry. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-acetonylbenzoic acid, supported by experimental protocols and data analysis.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. 2-Acetonylbenzoic acid is an aromatic carboxylic acid with an acetyl group substituted at the ortho-position of the benzene ring.

-

IUPAC Name: 2-acetylbenzoic acid[2]

-

Common Synonyms: Acetophenone-2-carboxylic acid, o-Acetylbenzoic acid[1][2][3]

Caption: Chemical structure of 2-acetonylbenzoic acid.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for its application. The data below has been compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Light yellow to light orange crystalline powder | [1] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 251.61 °C (rough estimate) | [1] |

| pKa | 4.13 (at 25 °C) | [1] |

| Solubility | Slightly soluble in water. Soluble in Dichloromethane and Ethyl Acetate. | [1] |

In-Depth Analysis of Properties

-

Physical State and Appearance: At standard temperature and pressure, 2-acetonylbenzoic acid exists as a light yellow to light orange crystalline solid.[1] This appearance is a key identifier in quality control and initial material inspection.

-

Melting Point: The melting point of 115-117 °C is a sharp and well-defined range, indicative of a relatively pure compound.[1] This thermal property is critical for purification processes like recrystallization and for assessing purity.

-

Solubility Profile: The compound's solubility is dictated by its molecular structure. The polar carboxylic acid group allows for slight solubility in water, primarily through hydrogen bonding.[1] However, the larger, nonpolar aromatic ring and acetyl group limit its aqueous solubility. Its ready solubility in organic solvents like dichloromethane and ethyl acetate is consistent with its overall organic character.[1] Purification by recrystallization can be performed using benzene or water.[1]

-

Acidity (pKa): The pKa of 4.13 places 2-acetonylbenzoic acid in the category of a moderately strong organic acid, comparable to benzoic acid (pKa ≈ 4.20).[1][5] The acidity arises from the dissociation of the carboxylic acid proton. The electron-withdrawing nature of the adjacent acetyl group slightly increases the acidity compared to benzoic acid itself by stabilizing the resulting carboxylate anion. This pKa value is critical for designing extraction procedures, predicting its charge state in physiological systems, and selecting appropriate buffer systems for reactions.

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of 2-acetonylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (4H): These would appear in the downfield region (typically ~7.5-8.2 ppm) as a complex multiplet pattern due to ortho, meta, and para couplings.

-

Methyl Protons (3H): A sharp singlet would be observed for the three equivalent protons of the acetyl group, typically around 2.5-2.7 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet, highly deshielded, would appear far downfield, often above 10 ppm. Its position can be concentration-dependent and it is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.

-

Carbonyl Carbons (2C): Two distinct signals in the highly deshielded region (>165 ppm) are expected for the carboxylic acid carbon and the ketone carbon.

-

Aromatic Carbons (6C): Six signals would be present in the aromatic region (typically ~125-140 ppm). The carbons attached to the substituents would have distinct chemical shifts from the others.

-

Methyl Carbon (1C): A single signal in the upfield region (typically ~25-30 ppm) would correspond to the acetyl methyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.[4][6]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Ketone): Another strong, sharp absorption band, typically around 1680-1700 cm⁻¹, for the acetyl group's carbonyl.

-

C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.[3][7]

-

Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.[3]

-

Key Fragmentation: Common fragmentation patterns would include the loss of a methyl group (CH₃, m/z = 15) to give a peak at m/z = 149, and the loss of the acetyl group (CH₃CO, m/z = 43) to give a peak at m/z = 121. Another significant fragmentation could be the loss of the carboxyl group (COOH, m/z = 45).

Experimental Protocols

The following section details standardized methodologies for determining the key physicochemical properties discussed. These protocols are designed to be self-validating and reflect best practices in a research setting.

Protocol 1: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. Impurities typically depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise and reproducible measurements.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the 2-acetonylbenzoic acid sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point (i.e., to about 100°C).

-

Slow Heating & Observation: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute. This slow rate is critical for an accurate reading.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (e.g., < 2°C) confirms high purity.

Protocol 2: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid. It involves monitoring the pH of a solution as a standardized base is added. The pKa is the pH at which the acid is exactly half-neutralized.

Caption: Workflow for pKa Determination via Titration.

Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 0.1 g of 2-acetonylbenzoic acid and record the mass.

-

Dissolve the acid in 50 mL of deionized water. Due to its slight insolubility, a co-solvent like ethanol may be required. If so, the result will be an apparent pKa (pKa_app) for that specific solvent system.

-

Prepare a standardized solution of ~0.1 M NaOH.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place the beaker with the acid solution on a magnetic stirrer and immerse the pH electrode.

-

Fill a burette with the standardized NaOH solution and record the initial volume.

-

-

Titration:

-

Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain more data points in this critical region.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or by calculating the first or second derivative of the curve.

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Stability and Storage

While specific degradation pathway studies for 2-acetonylbenzoic acid are not widely published, general best practices for storing aromatic carboxylic acids should be followed to ensure its integrity.

-

Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture. A cool, dry, and well-ventilated area is recommended.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Long-Term Stability: For long-term storage, keeping the container in a desiccator at room temperature is advisable.

Conclusion

2-Acetonylbenzoic acid is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. Its defined melting point, moderate acidity, and characteristic solubility profile are key parameters for its purification, handling, and reaction design. The spectroscopic data provide an unambiguous fingerprint for structural confirmation and purity assessment. The protocols outlined in this guide offer robust and reliable methods for verifying these properties, empowering researchers and developers to use 2-acetonylbenzoic acid with confidence and precision.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Acetylbenzoic acid (CAS 577-56-0). Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (2004). The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylbenzoic acid. National Institutes of Health. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2018). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Acetylbenzoic acid IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic ions in the mass spectra of 2-acetoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.

-

PubMed. (n.d.). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Retrieved from [Link]

-

PubMed. (n.d.). A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, dec-2-yl ester - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzoic acid. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl- Mass spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? [Blog]. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? [Blog]. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Acetylbenzoic acid CAS#: 577-56-0 [m.chemicalbook.com]

- 2. 2-Acetylbenzoic acid | C9H8O3 | CID 68474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylbenzoic acid [webbook.nist.gov]

- 4. 2-Acetylbenzoic acid [webbook.nist.gov]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Acetylbenzoic acid(577-56-0) IR Spectrum [m.chemicalbook.com]

- 7. 2-Acetylbenzoic acid(577-56-0) MS spectrum [chemicalbook.com]

A Guide to the Spectroscopic Characterization of (2-carboxyphenyl)acetone

This technical guide provides an in-depth analysis of the spectroscopic profile of (2-carboxyphenyl)acetone, systematically referred to as 2-(2-oxopropyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid and a ketone moiety on an aromatic scaffold. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems and more complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior.

This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and supported by data from analogous structures to provide a robust predictive framework.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic analysis. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window. However, for carboxylic acids, the acidic proton (–COOH) often exchanges with trace amounts of water or is very broad, making it difficult to observe. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the carboxylic acid proton, slowing its exchange rate and resulting in a sharp, observable signal at a characteristic downfield shift. Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (–COOH) | ~12-13 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and typically appears far downfield. Its broadness is due to hydrogen bonding and chemical exchange. |

| H3, H4, H5 | ~7.3 - 7.8 | Multiplet | 3H | These aromatic protons are in a complex region. H3 and H5 are ortho/para to the electron-withdrawing COOH group, while H4 is meta. Their signals will likely overlap. |

| H6 | ~7.9 - 8.1 | Doublet of Doublets | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It will be split by its two neighbors. |

| H8 (–CH₂–) | ~4.2 | Singlet | 2H | Protons on the methylene carbon are adjacent to both the aromatic ring and the ketone carbonyl group, leading to a downfield shift. No adjacent protons result in a singlet. |

| H10 (–CH₃) | ~2.2 | Singlet | 3H | The methyl protons are adjacent to a carbonyl group, which deshields them. The signal is a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (Ketone C=O) | ~206 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| C7 (Carboxyl C=O) | ~168 | The carbonyl carbon of a carboxylic acid is also strongly deshielded, but typically appears slightly upfield from a ketone carbonyl. |

| C1, C2, C3, C4, C5, C6 | ~125 - 140 | Aromatic carbons resonate in this characteristic region. The carbon attached to the carboxyl group (C1) and the carbon attached to the alkyl chain (C6) will be at the lower field end of this range due to substituent effects. |

| C8 (–CH₂–) | ~45 | The methylene carbon is deshielded by the adjacent aromatic ring and carbonyl group. |

| C10 (–CH₃) | ~30 | The methyl carbon is deshielded by the adjacent carbonyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of the carboxylic acid proton.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Sample Preparation and Interpretation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred over traditional KBr pellets or Nujol mulls. ATR is faster, requires minimal sample preparation, and avoids potential complications from moisture in KBr or interfering peaks from Nujol. The most diagnostically significant feature for this molecule will be the broad O-H stretch of the carboxylic acid, which is a hallmark of the dimeric hydrogen-bonded structure in the solid state.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | Carboxylic Acid (O–H) | Stretching | Broad, Strong |

| ~3050 | Aromatic (C–H) | Stretching | Medium |

| ~2950 | Alkyl (C–H) | Stretching | Medium |

| ~1710 | Ketone (C=O) | Stretching | Strong, Sharp |

| ~1690 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |

| ~1600, ~1475 | Aromatic (C=C) | Stretching | Medium |

| ~1300 | Carboxylic Acid (C–O) | Stretching | Medium |

| 750-800 | Aromatic (C–H) | Out-of-plane Bending | Strong |

Note: The two carbonyl (C=O) stretching frequencies may overlap, potentially appearing as a single broad, strong peak.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Expertise & Experience: Ionization Technique Selection

Electron Ionization (EI) is a robust and common technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation and library matching. For this compound, EI is expected to produce a clear molecular ion peak and a series of characteristic fragment ions. The fragmentation will likely be driven by the presence of the carbonyl groups and the benzylic position, which can stabilize radical cations.

Predicted Mass Spectrum (Electron Ionization)

The molecular weight of this compound (C₁₀H₁₀O₃) is 178.18 g/mol .

| m/z | Proposed Fragment | Rationale |

| 178 | [M]⁺ | Molecular ion |

| 160 | [M - H₂O]⁺ | Loss of water from the carboxylic acid group. |

| 135 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 133 | [M - CH₂CO]⁺ | Loss of ketene via McLafferty rearrangement. |

| 118 | [C₈H₆O]⁺ | Subsequent loss of water from the m/z 135 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for compounds with a benzylic methylene group. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. This is expected to be the base peak. |

Proposed Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an EI source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic fingerprint for this compound. This guide offers a predictive but robust framework for the interpretation of its spectral data, grounded in established chemical principles. By following the detailed protocols and understanding the rationale behind the expected outcomes, researchers can confidently identify and characterize this important chemical entity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

NIST Chemistry WebBook. (n.d.). 2-Acetylbenzoic acid. National Institute of Standards and Technology. Retrieved from [Link][2][3]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. National Institute of Standards and Technology. Retrieved from [Link][4][5]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)[6]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link][7]

Sources

- 1. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylbenzoic acid [webbook.nist.gov]

- 3. 2-Acetylbenzoic acid [webbook.nist.gov]

- 4. Benzoic acid, 2-(1-oxopropyl)- [webbook.nist.gov]

- 5. Benzoic acid, 2-(1-oxopropyl)- [webbook.nist.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

solubility of "2-(2-oxopropyl)benzoic acid" in organic solvents

An In-depth Technical Guide to the Solubility of "2-(2-oxopropyl)benzoic acid" in Organic Solvents

Disclaimer: Initial research yielded no specific quantitative solubility data for "this compound". This guide, therefore, provides a comprehensive theoretical framework, qualitative predictions, and a detailed experimental protocol to enable researchers to determine its solubility in various organic solvents. The principles and methodologies described herein are based on established chemical principles and standard laboratory practices.

Introduction

"this compound" (also known as (2-carboxyphenyl)acetone) is an organic compound with the molecular formula C10H10O3.[1] Its structure, featuring both a carboxylic acid and a ketone functional group, makes its solubility behavior complex and highly dependent on the nature of the solvent. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the .

Chemical Structure and Properties

A thorough understanding of the molecule's structure is fundamental to predicting its solubility.

Caption: Chemical structure of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] The overall polarity of "this compound" is a composite of its constituent parts:

-

Aromatic ring: The benzene ring is nonpolar and hydrophobic.

-

Carboxylic acid group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Ketone group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Aliphatic linker (-CH2-): This is a nonpolar component.

The presence of both polar (carboxylic acid, ketone) and nonpolar (benzene ring, methylene bridge) moieties suggests that "this compound" will exhibit a nuanced solubility profile across a range of organic solvents.

The Role of Keto-Enol Tautomerism

A significant aspect of the chemistry of "this compound" is its potential to exist as keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert.[3][4]

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on the solvent.[5]

-

Nonpolar solvents: Generally favor the less polar keto form.

-

Polar aprotic solvents (e.g., DMSO, acetone): Can stabilize the enol form through dipole-dipole interactions.

-

Polar protic solvents (e.g., alcohols): Can stabilize both forms through hydrogen bonding but may favor the keto form, which is generally more stable for simple ketones.[3]

This tautomerism can influence solubility, as the two forms have different polarities and hydrogen bonding capabilities.

Qualitative Solubility Prediction

Based on the structural features, a qualitative prediction of the solubility of "this compound" in different classes of organic solvents can be made. For comparison, benzoic acid itself is readily soluble in many organic solvents due to the hydrogen bonding capability of its carboxylic acid group and the hydrophobic nature of the benzene ring.[6][7] The additional oxopropyl group in our target molecule increases both polarity and molecular weight, which will modulate this behavior.

Table 1: Predicted Qualitative Solubility of "this compound"

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid and ketone groups can form strong hydrogen bonds with the solvent. The polarity is well-matched. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents can solvate the polar functional groups. DMSO is a particularly strong solvent for many organic compounds. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid and ketone, is too high for significant interaction with nonpolar solvents. The benzene ring offers some affinity for toluene. |

| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has an intermediate polarity and may show some ability to dissolve the compound. |

Experimental Determination of Solubility

Since no experimental data is readily available, a robust and validated method is required to determine the solubility of "this compound" quantitatively. The shake-flask method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[8][9] The concentration of the dissolved compound in the saturated solution can then be accurately measured using High-Performance Liquid Chromatography (HPLC).[2][10]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method with HPLC Analysis

1. Materials and Reagents

-

"this compound" (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

2. Preparation of Standard Solutions

-

Accurately weigh a known amount of "this compound" and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected solubility range.

3. Shake-Flask Procedure [11][12][13]

-

Add an excess amount of solid "this compound" to a vial containing a known volume (e.g., 5 mL) of the test solvent. An excess is crucial to ensure a saturated solution at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, with 48 hours being preferable.[13]

4. Sample Preparation for HPLC

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.[11]

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

5. HPLC Analysis [14]

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample of the saturated solution.

-

Record the peak area corresponding to "this compound".

6. Calculation of Solubility

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison between different solvents.

Table 2: Hypothetical Solubility Data for "this compound" at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane | [Insert experimental value] | [Insert experimental value] |

| Toluene | [Insert experimental value] | [Insert experimental value] |

| Hexane | [Insert experimental value] | [Insert experimental value] |

Conclusion

While specific experimental data for the solubility of "this compound" is not publicly available, a comprehensive understanding of its chemical structure and the principles of solubility allows for robust qualitative predictions. The presence of both polar hydrogen-bonding groups and a nonpolar aromatic ring suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For quantitative analysis, the detailed shake-flask and HPLC protocol provided in this guide offers a reliable and scientifically sound methodology for researchers to determine the precise solubility in a range of organic solvents. This information is invaluable for the effective use of "this compound" in scientific and industrial applications.

References

- Zhang, P., Wang, Y., & Li, R. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Gliesch, V. G., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 155-164.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 1-15.

- Önal, A., & Kepekçi, S. E. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 32(1), 55-68.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaguru.co [pharmaguru.co]

- 3. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Oxopropyl)benzoic Acid (CAS 2852-91-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Chemistry of a Versatile Benzoic Acid Derivative

2-(2-Oxopropyl)benzoic acid, also known by its synonym (2-carboxyphenyl)acetone, is a member of the diverse family of benzoic acid derivatives.[1] While the broader class of benzoic acids is well-recognized for its wide-ranging applications, from food preservation to the synthesis of pharmaceutical agents, the specific properties and potential of this particular molecule are less commonly documented.[2][3][4] This guide aims to provide a comprehensive technical overview of this compound, consolidating its chemical and physical properties, synthesis, safety information, and exploring its potential, yet to be fully realized, applications in research and drug development. The structural uniqueness of this compound, featuring both a carboxylic acid and a ketone functional group, positions it as an interesting building block for organic synthesis.

Chemical Identity and Properties

This compound is officially registered under CAS number 2852-91-7.[1][5][6] Its chemical structure consists of a benzoic acid core with an oxopropyl (acetone) substituent at the ortho position of the benzene ring.

Core Chemical Information

| Identifier | Value | Source |

| CAS Number | 2852-91-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (2-CARBOXYPHENYL)ACETONE, 2-acetonylbenzoic acid, o-carboxyphenylpropanone | [1] |

| InChI | InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | [1] |

| InChIKey | DZXVWJCTZXNVAU-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)CC1=CC=CC=C1C(=O)O | [1] |

Physicochemical Properties (Computed)

The experimental data on the physicochemical properties of this compound are not widely available. The following table presents computed properties from publicly available databases, which can serve as a useful estimation for research purposes.

| Property | Value | Source |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Elucidation of Structure

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in widely cited literature, its structure suggests plausible synthetic routes emerging from common reactions in organic chemistry. One potential pathway could involve the manipulation of homophthalic anhydride or related derivatives.[7]

Hypothetical Synthetic Pathway

A logical approach to the synthesis of this compound could involve the use of a suitable ortho-substituted benzene derivative, followed by reactions to introduce the oxopropyl side chain. The relationship between the carboxylic acid and ketone functionalities is key to designing a successful synthesis.

Caption: A generalized synthetic workflow for this compound.

Structural Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would be expected to show characteristic signals for the aromatic protons, the methylene protons of the propyl chain, and the methyl protons of the acetyl group. The carboxylic acid proton would likely appear as a broad singlet.

-

¹³C NMR would reveal distinct peaks for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the carbons of the propyl side chain.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1680 cm⁻¹), and the C=O stretch of the ketone (around 1715 cm⁻¹).[8] The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations.[8]

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass. Fragmentation patterns could provide further structural information.

Potential Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structure as a benzoic acid derivative suggests potential utility in several areas of research and development. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][9]

As a Synthetic Intermediate

The bifunctional nature of this compound, containing both a carboxylic acid and a ketone, makes it a valuable intermediate in organic synthesis. These functional groups can be selectively modified to create more complex molecules. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, oxidation, or condensation. This versatility allows for its potential use in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Benzoic acid derivatives are recognized as crucial intermediates in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).[2]

Caption: Potential applications of this compound.

In Drug Discovery

The benzoic acid scaffold is a common feature in many approved drugs. The specific arrangement of functional groups in this compound could be explored for its own biological activity or as a starting point for the development of new therapeutic agents. Its potential to interact with biological targets could be investigated through computational modeling and in vitro screening assays. The exploration of various benzoic acid derivatives continues to be an active area of research in the quest for new treatments for diseases such as cancer.[9]

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Handling : Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[13]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification (Based on Benzoic Acid)

The following hazard information is based on data for benzoic acid and should be considered relevant for this compound in the absence of specific data.

| Hazard | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Damage | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation.[12] |

| Target Organ Toxicity | May cause damage to organs (lungs) through prolonged or repeated exposure via inhalation. |

First Aid Measures (Based on Benzoic Acid)

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

In case of skin contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion and Future Outlook

This compound (CAS 2852-91-7) represents a chemical entity with untapped potential. While its primary role currently appears to be as a specialty chemical intermediate, its unique bifunctional structure warrants further investigation. For researchers in organic synthesis and medicinal chemistry, this compound offers a versatile scaffold for the creation of novel molecules. Future research could focus on developing efficient and scalable synthetic routes, fully characterizing its physicochemical and spectroscopic properties, and exploring its biological activity through systematic screening programs. As the demand for innovative chemical building blocks in drug discovery and materials science continues to grow, compounds like this compound may find their place in the development of next-generation technologies and therapeutics.

References

-

This compound . PubChem. [Link]

-

Benzoic acid, 2,2'-(2-oxo-1,3-propanediyl)bis- . PubChem. [Link]

-

4-(2-Oxopropyl)benzoic acid . PubChem. [Link]

-

Benzoic acid, 2-(1-oxopropyl)- . NIST WebBook. [Link]

-

Benzoic acid, 2-(1-oxopropyl)- . Cheméo. [Link]

-

4-(2-Oxopropyl)benzoic acid . Hoffman Fine Chemicals. [Link]

-

Benzoic acid, 2-(1-oxopropyl)- IR Spectrum . NIST WebBook. [Link]

-

Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-, methyl ester . PubChem. [Link]

-

Safety Data Sheet - 4-(3-Ethoxy-3-oxopropyl)benzoic Acid . (2025). AA Blocks. [Link]

-

13C NMR of Benzoic acid, 2-[(3-carboxy-1-oxopropyl)amino]-, ethyl ester . SpectraBase. [Link]

- Process for preparing homophthalate derivatives. (2005).

-

Infrared spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery . (2026). Televisory. [Link]

-

Safety Data Sheet Benzoic acid . (2022). Redox. [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules . National Institutes of Health (NIH). [Link]

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications . MDPI. [Link]

-

2-(3-oxopropyl)benzoic acid methyl ester . Organic Syntheses. [Link]

-

Synthesis and characterization of Benzoic Acid . Chemistry Research Journal. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative . International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review . PubMed. [Link]

-

Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks . Proprep. [Link]

-

The - p-toluyl-o-benzoic acid . Organic Syntheses. [Link]

-

benzoic anhydride . Organic Syntheses. [Link]

-

Preparation of benzoic acid of high purity . National Bureau of Standards. [Link]

Sources

- 1. This compound | C10H10O3 | CID 11073965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. annexechem.com [annexechem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. This compound | 2852-91-7 [sigmaaldrich.com]

- 6. 2852-91-7|this compound|BLD Pharm [bldpharm.com]

- 7. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. redox.com [redox.com]

- 12. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. aablocks.com [aablocks.com]

An In-depth Technical Guide to the Discovery and History of ortho-Acylbenzoic Acids

This guide provides a comprehensive technical overview of the discovery, synthesis, and foundational chemical principles of ortho-acylbenzoic acids. It is intended for researchers, scientists, and professionals in drug development who are interested in the rich history and versatile applications of this important class of organic compounds.

Section 1: The Genesis—Phthalic Anhydride as a Foundational Precursor

The story of ortho-acylbenzoic acids is intrinsically linked to the availability of their primary precursor, phthalic anhydride. This cyclic dicarboxylic anhydride was first reported in 1836 by the French chemist Auguste Laurent.[1][2] His initial synthesis involved the oxidation of naphthalene, a major component of coal tar.[2] Early production methods were often harsh and utilized reagents like mercury-catalyzed sulfuric acid or chromic acid for the oxidation of naphthalene derivatives.[3]

A significant advancement came with the development of a vapor-phase catalytic oxidation process. Modern industrial synthesis of phthalic anhydride relies on the vanadium pentoxide (V₂O₅) catalyzed air-oxidation of o-xylene or naphthalene.[2] This scalable and efficient method made phthalic anhydride a readily available and cost-effective commodity chemical, paving the way for its widespread use in the synthesis of a vast array of organic compounds, including the ortho-acylbenzoic acids.[4]

Section 2: The Landmark Synthesis—Friedel-Crafts Acylation of Phthalic Anhydride

The seminal moment in the history of ortho-acylbenzoic acids arrived with the groundbreaking work of Charles Friedel and James Crafts in 1877.[5] Their development of the Friedel-Crafts reaction, a method for the alkylation and acylation of aromatic compounds using a Lewis acid catalyst, provided a direct and versatile route to this class of molecules.[5][6] The reaction of an arene with phthalic anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), leads to the formation of an ortho-acylbenzoic acid.[5][7]

This electrophilic aromatic substitution reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring.[5] A key feature of the Friedel-Crafts acylation with phthalic anhydride is that a stoichiometric amount of the Lewis acid catalyst is generally required. This is because the product, an aryl ketone, forms a stable complex with the Lewis acid, rendering it catalytically inactive.[5] The reaction is quenched with an aqueous workup to hydrolyze this complex and liberate the desired ortho-acylbenzoic acid.[5]

Historical Experimental Protocol for the Synthesis of 2-Benzoylbenzoic Acid

The following protocol is a representation of the classic Friedel-Crafts synthesis of 2-benzoylbenzoic acid from phthalic anhydride and benzene.

Materials:

-

Phthalic anhydride

-

Thiophene-free benzene

-

Anhydrous aluminum chloride

-

Ice

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Activated charcoal

-

Ligroin

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.

-

Cool the flask in an ice bath until the benzene begins to crystallize.

-

Carefully add 30 g of anhydrous aluminum chloride in portions.

-

Connect the condenser and gas trap, and warm the flask gently to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.

-

Once the reaction has started, moderate the reaction rate by intermittent cooling in the ice bath.

-

After the initial vigorous reaction subsides, heat the mixture on a steam bath for approximately one hour, or until the evolution of HCl ceases.

-

Cool the reaction mixture and then carefully pour it onto a mixture of 150 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Remove the excess benzene by steam distillation. The 2-benzoylbenzoic acid will remain as an oily solid.

-

Decant the aqueous layer containing the aluminum salts.

-

Dissolve the crude product in a sodium carbonate solution to remove any non-acidic impurities.

-

Precipitate the 2-benzoylbenzoic acid by the careful addition of hydrochloric acid.

-

For purification, recrystallize the crude product from a mixture of benzene and ligroin, using activated charcoal to decolorize the solution if necessary. The anhydrous product typically has a melting point of 127-128 °C.[8]

Section 3: A Tale of Two Forms—The Discovery of Ring-Chain Tautomerism

A defining characteristic of many ortho-acylbenzoic acids is their existence as an equilibrium mixture of two tautomeric forms: an open-chain keto-acid and a cyclic lactol (a cyclic hemiacetal).[9][10] This phenomenon is known as ring-chain tautomerism.[2][11] The cyclic form, a 3-hydroxy-3-substituted phthalide, arises from the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the carbonyl carbon of the acyl substituent.

The position of this equilibrium is highly dependent on several factors, including the nature of the acyl group, the substitution pattern on the aromatic ring, the solvent, and the temperature.[10][12] Early investigations into this tautomerism relied on chemical methods, such as differences in esterification rates and reactions with specific reagents.[13] However, the advent of spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provided definitive evidence for the existence of both tautomers in solution and allowed for the quantitative analysis of the equilibrium.[12][14]

Quantitative Analysis of Tautomeric Equilibrium

Spectroscopic methods have been instrumental in quantifying the ratio of the open-chain and cyclic tautomers. In ¹H NMR spectroscopy, the chemical shifts of the protons, particularly the carboxylic acid proton in the open form and the hydroxyl proton in the cyclic form, are distinct and can be integrated to determine the relative concentrations of the two species.[14] Similarly, in IR spectroscopy, the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid in the open form, and the lactone carbonyl in the cyclic form, can be used to probe the equilibrium.[12]

| Compound | Solvent | Method | % Cyclic Tautomer |

| 2-Acetylbenzoic acid | Dioxane | IR | ~25% |

| 2-Acetylbenzoic acid | Methanol | NMR | ~30% |

| 2-Benzoylbenzoic acid | Dioxane | IR | <5% |

| 2-Benzoylbenzoic acid | Methanol | NMR | <5% |

| 2-(4-Nitrobenzoyl)benzoic acid | Dioxane | IR | ~10% |

Note: The values in this table are approximate and are intended to illustrate the influence of structure and solvent on the tautomeric equilibrium. Actual values may vary depending on the specific experimental conditions.

Section 4: Modern Significance and Applications

The rich chemistry of ortho-acylbenzoic acids has made them valuable and versatile building blocks in modern organic synthesis. Their dual functionality and the potential to exist in either the open-chain or cyclic form allow for a diverse range of chemical transformations.

A primary application of ortho-acylbenzoic acids is in the synthesis of heterocycles.[6] They are key precursors to a variety of important heterocyclic scaffolds, including:

-

Phthalides: These lactones are present in numerous natural products and pharmaceuticals.[15][16] ortho-Acylbenzoic acids can be readily converted to 3-substituted phthalides through reduction of the keto group followed by cyclization.

-

Isoindolinones: This structural motif is found in a range of biologically active compounds.[6] Condensation of ortho-acylbenzoic acids with amines provides a direct route to 3-methyleneisoindolin-1-ones.[1]

-

Phthalazinones: These nitrogen-containing heterocycles are of interest in medicinal chemistry. They can be synthesized from ortho-acylbenzoic acids by reaction with hydrazine derivatives.[6]

-

Isochromanones: These bicyclic lactones can also be accessed from ortho-acylbenzoic acid precursors through various synthetic strategies.[6]

Beyond heterocyclic synthesis, ortho-acylbenzoic acids serve as important intermediates in the production of dyes, agrochemicals, and polymers.[4] The continued exploration of their reactivity ensures that ortho-acylbenzoic acids will remain a cornerstone of synthetic organic chemistry for the foreseeable future.

References

-

Liu, Y.-F., Li, C., & Yang, G.-P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(26), e202300452. [Link]

-

Day, J. C., & O'Brien, M. K. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling, 54(9), 2435-2448. [Link]

-

Wikipedia. (n.d.). Phthalic anhydride. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Chamoli, R. P., Gupta, P. C., & Taploo, C. L. (1987). Some Observations on the Ring-Chain Tautomerism of 2-Aroylbenzoic Acids. Oriental Journal of Chemistry, 3(2), 147-151. [Link]

-

Gibbs, H. D. (1920). Phthalic Anhydride. V-The Preparation of Phthalic Anhydride by the Catalysis of the Vapor Phase Reaction between Naphthalene and Air. The Journal of Industrial and Engineering Chemistry, 12(11), 1021-1029. [Link]

-

Semantic Scholar. (n.d.). Ring-chain tautomerism. Part 8. Substituted 2-(2-oxopropyl) and 2-(2-oxo-2-phenylethyl)benzoic and 2-(2-acetyl and 2-benzoylphenyl)acetic acids. [https://www.semanticscholar.org/paper/Ring-chain-tautomerism.-Part-8.-Substituted-2-(2-Bowden-Last/1f0e8e9b3e1f2b3e8c1b9b1d3c0e9e4a3b1c0e8e]([Link]

-

CORE. (n.d.). A STUDY OF RING-CHAIN TAUTOMERISM IN ORTHO-ACYLBENZOIC ACIDS BY CHEMICAL AND SPECTRAL METHODS. [Link]

-

Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25339-25361. [Link]

-

PubMed. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. [Link]

-

McMullen, T. C. (1922). THE FRIEDEL AND CRAFTS REACTION WITH PHTHALIC ANHYDRIDE. Journal of the American Chemical Society, 44(9), 2055-2063. [Link]

-

Ali, A. R., & Hu, L. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(35), 9238-9247. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)

-

Bowden, K., & Last, A. M. (1971). Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic, 358-363. [Link]

-

Jones, P. R., & Desio, P. J. (1963). Ring-Chain Tautomerism in o-Acylbenzoic Acids. A Comparison of Experimental Methods and a Study of Substituent Effects1. The Journal of Organic Chemistry, 28(11), 3194-3198. [Link]

-

ResearchGate. (n.d.). The ring-chain tautomerism in 2-acetylbenzoic acid. [Link]

-

Beilstein Journals. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. [Link]

-

Technische Universität Braunschweig. (n.d.). 4. Biogenesis of Benzoic Acids as Precursors. [Link]

-

Hao, S. (2010). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids (Master's thesis, Hebei University of Technology). [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of benzene with phthalic anhydride. [Link]

- Google Patents. (n.d.).

-

European Patent Office. (n.d.). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

- Beilstein, F. K. (1938). Beilsteins Handbuch der Organischen Chemie. Springer.

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. [Link]

-

Sharma, P., Kumar, A., & Singh, B. (2020). Recent advances in the synthesis of chalcogenylated heterocycles obtained by chalcogenocyclization. Organic & Biomolecular Chemistry, 18(27), 5096-5121. [Link]

- Beilstein-Institut für Literatur der Organischen Chemie. (1984).

-

PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). [Link]

-

Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Beilstein Handbook of Organic Chemistry. [Link]

- Beilstein, F. K. (1930). Beilsteins Handbuch der organischen Chemie, Volume 13. J. Springer.

- Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.

-

Fershtat, L. L., & Zhilin, E. S. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5705. [Link]

-

PubMed. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

-

Sci-Hub. (n.d.). The synthesis and structural study of two benzothiazolyl azo dyes: X-ray crystallographic and computational study of azo–hydrazone tautomerism. [Link]

-

Lyčka, A., Macháček, V., & Turečková, M. (1991). Structural studies of arylazo and arylimino compounds. 15N NMR and X-ray crystallographic studies of azo–hydrazo tautomerism. Journal of the Chemical Society, Perkin Transactions 2, (5), 729-733. [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]

-

PubMed. (1999). X-ray crystallographic studies on butyryl-ACP reveal flexibility of the structure around a putative acyl chain binding site. [Link]

-

MDPI. (n.d.). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]

- 4. CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid - Google Patents [patents.google.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Beilsteins Handbuch der organischen Chemie - Friedrich Konrad Beilstein - Google Books [books.google.com.au]

- 9. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid - Google Patents [patents.google.com]

- 10. Some Observations on the Ring-Chain Tautomerism of 2-Aroylbenzoic Acids – Oriental Journal of Chemistry [orientjchem.org]

- 11. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]

Harnessing the Potential of Keto-Benzoic Acids: A Technical Guide for Researchers

Abstract

Keto-benzoic acids, a class of organic compounds characterized by both a ketone and a carboxylic acid functional group attached to a benzene ring, are emerging as versatile scaffolds in chemical synthesis and drug discovery. Their unique structural features allow for a wide range of chemical modifications, making them valuable building blocks for developing novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning research applications of keto-benzoic acids. We delve into their significant potential in medicinal chemistry, particularly in the development of treatments for cancer, neurodegenerative diseases, and metabolic disorders. Furthermore, this guide explores their utility as enzyme inhibitors and versatile intermediates in organic synthesis. Detailed experimental protocols, mechanistic insights, and structure-activity relationship analyses are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore this promising class of molecules.

Introduction to Keto-Benzoic Acids